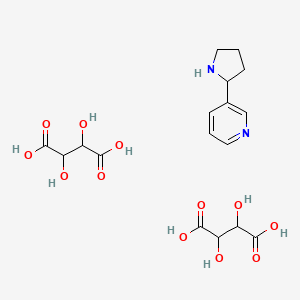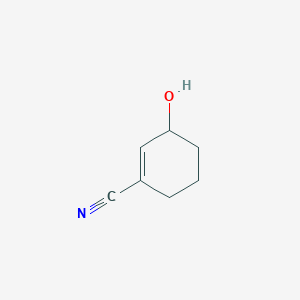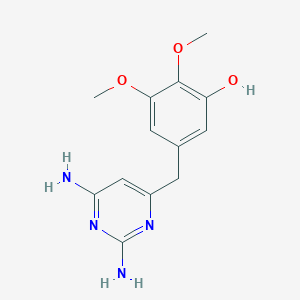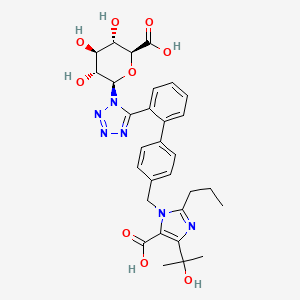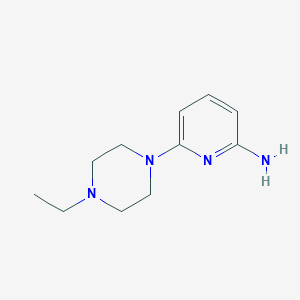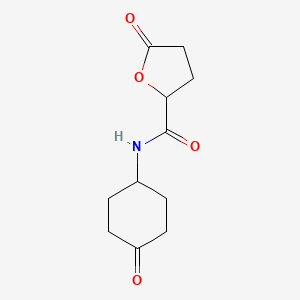![molecular formula C11H21N5O2 B13861455 tert-butyl N-[2-(1-propan-2-yltetrazol-5-yl)ethyl]carbamate](/img/structure/B13861455.png)
tert-butyl N-[2-(1-propan-2-yltetrazol-5-yl)ethyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-[2-(1-propan-2-yltetrazol-5-yl)ethyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a tetrazole ring, and a carbamate functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(1-propan-2-yltetrazol-5-yl)ethyl]carbamate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl carbamate with 2-(1-propan-2-yltetrazol-5-yl)ethylamine under appropriate conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as triethylamine or N,N’-dicyclohexylcarbodiimide. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and desired production scale. Industrial production often employs optimized reaction conditions, including precise control of temperature, pressure, and reaction time, to maximize yield and purity.
化学反応の分析
Types of Reactions: tert-butyl N-[2-(1-propan-2-yltetrazol-5-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and nucleophiles in the presence of suitable solvents and catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, reduction may produce reduced compounds, and substitution may result in the formation of new functionalized products.
科学的研究の応用
Chemistry: tert-butyl N-[2-(1-propan-2-yltetrazol-5-yl)ethyl]carbamate is used as a building block in organic synthesis
Biology: In biological research, this compound may be used as a probe or ligand to study specific biochemical pathways or molecular interactions. Its ability to interact with biological targets makes it valuable for investigating cellular processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features may contribute to the design of molecules with therapeutic properties, such as enzyme inhibitors or receptor modulators.
Industry: In industrial applications, this compound may be used as an intermediate in the synthesis of specialty chemicals, agrochemicals, or materials with specific properties.
作用機序
The mechanism of action of tert-butyl N-[2-(1-propan-2-yltetrazol-5-yl)ethyl]carbamate involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target molecules. The specific pathways involved depend on the biological context and the nature of the target.
類似化合物との比較
- tert-butyl N-[2-(1-methyltetrazol-5-yl)ethyl]carbamate
- tert-butyl N-[2-(1-ethyltetrazol-5-yl)ethyl]carbamate
- tert-butyl N-[2-(1-butyltetrazol-5-yl)ethyl]carbamate
Comparison: Compared to similar compounds, tert-butyl N-[2-(1-propan-2-yltetrazol-5-yl)ethyl]carbamate is unique due to the presence of the propan-2-yl group on the tetrazole ring. This structural feature may influence its chemical reactivity, biological activity, and potential applications. The comparison of these compounds highlights the importance of subtle structural variations in determining the properties and functions of chemical entities.
特性
分子式 |
C11H21N5O2 |
|---|---|
分子量 |
255.32 g/mol |
IUPAC名 |
tert-butyl N-[2-(1-propan-2-yltetrazol-5-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H21N5O2/c1-8(2)16-9(13-14-15-16)6-7-12-10(17)18-11(3,4)5/h8H,6-7H2,1-5H3,(H,12,17) |
InChIキー |
LKRNXALNNNPRNS-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=NN=N1)CCNC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-N-[4-(4-chloroanilino)-7-methylquinazolin-8-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861374.png)
![prop-2-enyl (2S,3S,4S,5R,6S)-6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13861375.png)




